molecular formula C19H20N2O3 B5578402 (1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5578402
M. Wt: 324.4 g/mol
InChI Key: VEZQYZRNJYOEPP-DOTOQJQBSA-N
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Description

The compound belongs to a class of diazabicyclo[3.2.2]nonanones, which are of interest due to their diverse chemical properties and potential pharmacological activities. Studies on similar compounds reveal intricate details about their synthesis, structure, and reactivity, offering a foundation to understand the characteristics of the specified compound.

Synthesis Analysis

The synthesis of related diazabicyclo nonanones typically involves multiple steps, including condensation and cyclization reactions. For example, the sequential "condensation-iodolactonization" reactions have been employed to prepare functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones, demonstrating a method that could potentially apply to the synthesis of the target compound due to the similarity in bicyclic frameworks (Ehsan Ullah et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds, such as 1,3-diazabicyclo[3.3.1]nonan-9-ol derivatives, has been carried out using NMR spectroscopy and X-ray diffraction, revealing chair-chair conformations and other stereoelectronic effects (M. J. Fernández et al., 1995). These analytical techniques are crucial for determining the conformation and stereochemistry of the compound .

Chemical Reactions and Properties

Diazabicyclo nonanones undergo various chemical reactions, including nucleophilic substitution and cycloaddition, indicative of their reactive carbonyl and diazabicycle moieties. For instance, the furan derivatives have been synthesized by treatments that could potentially be adapted for the synthesis and modification of the target compound (T. Horaguchi et al., 1990).

Physical Properties Analysis

The physical properties of diazabicyclo nonanones and related compounds, such as solubility, melting points, and crystallinity, can be inferred from detailed structural studies. For example, the study of forced twin-chair conformations in related bicyclic compounds offers insights into their physical stability and interactions under various conditions (C. Sakthivel & R. Jeyaraman, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the potential for forming derivatives, are essential for understanding the utility and applications of these compounds. Investigations into the photochromic properties of 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives, for example, highlight the chemical versatility and potential for functionalization of similar bicyclic frameworks (N. Mahmoodi et al., 2007).

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have been engaged in the synthesis and structural elucidation of diazabicyclo[3.2.2]nonane derivatives, which include compounds similar to "(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one". These efforts aim to understand the conformational preferences and reactivity of such compounds. For instance, studies have shown that the synthesis of diazabicyclo[3.2.2]nonane derivatives can lead to compounds with varying conformational structures, influenced by the nature of substituents and reaction conditions (Brukwicki, 1998).

Biological Activity and Applications

Diazabicyclo[3.2.2]nonane derivatives have been investigated for their biological activities, including their potential as local anesthetics and their affinity towards σ receptors. For example, certain derivatives have demonstrated local anesthetic activity with low toxicity, suggesting their potential in medical applications (Malmakova et al., 2021). Moreover, some compounds within this class have shown high σ1 receptor affinity and cytotoxic activity against human tumor cell lines, indicating their relevance in cancer research (Geiger et al., 2007).

Agricultural Applications

Beyond medical research, derivatives of diazabicyclo[3.2.2]nonane have also been explored for agricultural applications. Complexes involving these compounds and β-cyclodextrin have been studied for their ability to protect and stimulate the growth of wheat seedlings, showcasing the versatility and potential utility of these compounds in enhancing crop yield and resilience (Kaldybayeva et al., 2022).

Antimicrobial Studies

The antimicrobial properties of oxime ethers derived from aza/diazabicycles, including those structurally related to "(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one", have been evaluated against various bacterial and fungal pathogens. These studies contribute to the search for new antimicrobial agents with novel mechanisms of action (Parthiban et al., 2009).

Mechanism of Action

Without specific studies or literature on this compound, it’s difficult to predict its mechanism of action. It would likely depend on the context in which the compound is used, such as in a biological or chemical setting .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its reactivity, and studying its potential applications. This could include exploring its potential use in chemical or biological contexts .

properties

IUPAC Name

(1S,5R)-6-benzyl-3-(furan-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-18(16-8-9-24-13-16)20-11-15-6-7-17(12-20)21(19(15)23)10-14-4-2-1-3-5-14/h1-5,8-9,13,15,17H,6-7,10-12H2/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZQYZRNJYOEPP-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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